N-Boc-4-hydroxy-D-proline, trans-

Peptide Synthesis Chiral Building Blocks Antibody-Drug Conjugates (ADCs)

This trans-D isomer (CAS 147266-92-0) provides precise stereochemistry for Boc SPPS, ADC linkers, and PROTAC synthesis. Its [α]/D +70° rotation and trans-geometry are critical; substituting cis or L-analogs alters peptide conformation and linker performance. Non-negotiable for structure-driven medicinal chemistry and SAR studies. Verify purity and stereochemistry before procurement.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 147266-92-0
Cat. No. B142493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-hydroxy-D-proline, trans-
CAS147266-92-0
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m0/s1
InChIKeyBENKAPCDIOILGV-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-hydroxy-D-proline, trans- (CAS 147266-92-0): Chiral Building Block for Peptide Synthesis and ADC Linker Procurement


N-Boc-4-hydroxy-D-proline, trans- (CAS 147266-92-0), also known as Boc-D-Hyp-OH, is a protected amino acid derivative classified as an N-Boc-protected trans-4-hydroxy-D-proline [1]. It is a chiral pyrrolidine building block with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol [1]. This compound is characterized by its specific (2R,4S) stereochemistry and an optical rotation of [α]/D +70° (c = 0.617 g/mL in methanol) . It is commonly supplied as a solid with an assay purity of ≥97%, a melting point range of 119-125 °C, and is primarily utilized in Boc solid-phase peptide synthesis (SPPS) [2].

Why Substituting N-Boc-4-hydroxy-D-proline, trans- (CAS 147266-92-0) with In-Class Analogs Compromises Experimental Reproducibility


Substituting N-Boc-4-hydroxy-D-proline, trans- with a closely related analog such as its cis-isomer or an L-proline derivative is not scientifically sound and can lead to divergent experimental outcomes. The defined (2R,4S) trans-stereochemistry is a critical determinant of the three-dimensional conformation of resulting peptides and conjugates, directly influencing biological activity, target binding, and physicochemical properties [1]. Even minor changes in stereochemistry, such as a trans- to cis- isomerization, can drastically alter the conformation of peptide backbones and the spatial orientation of functional groups, impacting properties like solubility, aggregation propensity, and receptor affinity . Furthermore, using the incorrect enantiomer (e.g., an L-proline derivative) introduces a completely different chiral environment, which can invert or abolish the desired biological effect. Therefore, generic substitution without rigorous validation introduces a significant risk of experimental failure and irreproducible results.

Quantitative Differentiation of N-Boc-4-hydroxy-D-proline, trans- (CAS 147266-92-0) Against Key Comparators


Defined (2R,4S) trans-Stereochemistry: A Determinant of Structural and Functional Outcomes

The target compound possesses a specific (2R,4S) trans-configuration [1]. Its comparator, N-Boc-cis-4-hydroxy-D-proline (CAS 135042-12-5), has a (2R,4R) cis-configuration . While both are non-cleavable ADC linkers, their different geometries can lead to distinct molecular conformations. The trans-stereochemistry is naturally more abundant in protein structures, and the small free enthalpy difference between cis and trans Xaa-Pro bond isomers is approximately 2.0 kJ/mol, which can influence the thermodynamic stability of the final product [2].

Peptide Synthesis Chiral Building Blocks Antibody-Drug Conjugates (ADCs)

Optical Rotation: +70° vs. -65° for N-Boc-trans-4-hydroxy-L-proline

The target compound exhibits a specific optical rotation of [α]/D +70° (c = 0.617 g/mL in methanol) . This is in direct contrast to its enantiomer, N-Boc-trans-4-hydroxy-L-proline (CAS 87691-27-8), which has a reported optical rotation of [α]20/D -65° (c = 1% in chloroform) . This quantitative difference provides a reliable analytical method for distinguishing and verifying the correct enantiomer, ensuring the procurement of the D-proline derivative essential for specific applications.

Chiral Purity Quality Control Analytical Chemistry

Melting Point Differentiation: 119-125 °C vs. 80-96 °C for cis-Isomer and Other Analogs

The target compound has a reported melting point range of 119-125 °C . In contrast, its close comparator, N-Boc-cis-4-hydroxy-D-proline (CAS 135042-12-5), has a significantly lower melting point, reported in the range of 82-86 °C . Other related analogs, such as various Boc-protected proline derivatives, also exhibit distinct melting points, e.g., 80-85 °C for another comparator in a product comparison . This substantial difference in thermal properties reflects the distinct intermolecular interactions in the solid state due to stereochemical variations.

Physicochemical Properties Purity Assessment Material Science

Application-Specific Differentiation: Trans-Isomer as a Preferred ADC Linker and SPPS Building Block

The trans-isomer is specifically validated and marketed as a key building block for Boc solid-phase peptide synthesis (SPPS) . It is also widely recognized as a non-cleavable linker for Antibody-Drug Conjugates (ADCs) and a component for PROTAC synthesis [1]. While the cis-isomer is also cited as an ADC linker, the trans-isomer is the more conventional and widely utilized building block in standard peptide synthesis, aligning with the natural abundance of the trans-conformation in proteins [2]. This distinction is critical for researchers adhering to established synthetic protocols.

Antibody-Drug Conjugates (ADCs) PROTACs Solid-Phase Peptide Synthesis

Validated Research and Industrial Applications for N-Boc-4-hydroxy-D-proline, trans- (CAS 147266-92-0)


Stereospecific Solid-Phase Peptide Synthesis (SPPS) Using the Boc Strategy

This compound is the building block of choice for introducing a trans-4-hydroxy-D-proline residue into peptides using Boc SPPS. The Boc protecting group is orthogonal to Fmoc chemistry and stable to basic conditions, while the trans-configuration ensures the correct three-dimensional structure of the final peptide, which is critical for biological activity and structural studies .

Synthesis of Antibody-Drug Conjugates (ADCs) as a Non-Cleavable Linker

In the development of ADCs, N-Boc-4-hydroxy-D-proline, trans- serves as a stable, non-cleavable linker component. Its defined geometry and functional groups allow for precise conjugation of a cytotoxic payload to a monoclonal antibody, ensuring the drug is delivered specifically to target cells without premature release, thereby enhancing the therapeutic window [1].

Construction of PROteolysis TArgeting Chimeras (PROTACs)

This compound is utilized as an alkyl chain-based linker in the assembly of PROTACs. PROTACs are heterobifunctional molecules that induce targeted protein degradation. The rigid, chiral pyrrolidine scaffold of N-Boc-4-hydroxy-D-proline, trans- provides a defined spatial orientation between the E3 ligase ligand and the target protein ligand, which is crucial for forming a stable ternary complex and achieving efficient degradation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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